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Nidufexor

FXR Nuclear Receptor Selectivity Off-target Profiling

Nidufexor (LMB763) is a clinical-stage, non-bile acid FXR partial agonist (EC50 7 nM) that eliminates confounding off-target nuclear receptor activity-no activation of AR, ERα, GR, PPARγ, PR, PXR, RXR, or LXR at up to 30 μM-ensuring clean FXR-specific data in multi-receptor panels. • FXR-HTRF EC50: 7 nM; BSEP-luciferase EC50: 32 nM • 3.5-fold serum FGF15 increase at 1.5 mg/kg in Han-Wistar rats • Phase 2-evaluated for NASH and diabetic nephropathy • ≥98% purity; ambient shipping

Molecular Formula C27H22ClN3O4
Molecular Weight 487.9 g/mol
CAS No. 1773489-72-7
Cat. No. B609577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNidufexor
CAS1773489-72-7
SynonymsNidufexor;  LMB 763;  LMB-763;  LMB763; 
Molecular FormulaC27H22ClN3O4
Molecular Weight487.9 g/mol
Structural Identifiers
SMILESCN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34)
InChIKeyJYTIXGYXBIBOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nidufexor (LMB763) Procurement Guide


Nidufexor (CAS 1773489-72-7, also known as LMB763) is a non-bile acid, orally bioavailable partial agonist of the farnesoid X receptor (FXR) developed by Novartis [1]. It belongs to the tricyclic dihydrochromenopyrazole chemical class and has advanced to Phase 2 human clinical trials for nonalcoholic steatohepatitis (NASH) and diabetic nephropathy [2]. Nidufexor exhibits an EC50 of 7 nM in FXR-HTRF biochemical assays measuring ligand-induced FXR-SRC1 interaction, and is characterized as a partial FXR agonist with selective gene modulation properties distinct from full agonists .

Study Workflow Partial FXR agonist profiling vs. full agonist gene activation patterns
Receptor Selectivity No detectable nuclear receptor off-target activity up to high concentration, supports clean FXR pathway interpretation
In Vivo Benchmark Reported serum FGF15 pharmacodynamic response for target engagement calibration in rodent models

Nidufexor Non-Substitutability


FXR agonists exhibit profound pharmacological divergence in potency, agonism type (full vs. partial), and nuclear receptor selectivity profiles that directly impact experimental outcomes [1]. Nidufexor is a partial FXR agonist, whereas compounds such as tropifexor (EC50 0.2 nM) and obeticholic acid (EC50 99 nM) are full agonists with distinct gene activation patterns [2]. Partial agonism confers a different transcriptional response profile that may reduce on-target adverse effects associated with full FXR activation [3]. Additionally, nidufexor displays no activation of related nuclear receptors (AR, ERα, GR, PPARγ, PR, PXR, RXR, LXR) at concentrations up to 30 μM, whereas other FXR agonists in the class demonstrate varying off-target nuclear receptor activities that can confound experimental interpretation . Simple substitution with another FXR agonist will yield non-comparable data in both in vitro and in vivo models.

Partial Agonism Divergence
Partial vs. full FXR agonists produce distinct transcriptional responses; full agonists like tropifexor or obeticholic acid may not reproduce partial agonist gene activation patterns, potentially shifting experimental endpoints.
Nuclear Receptor Off-Target Potential
Other FXR agonists (e.g., GW4064, fexaramine) can activate PPARγ, PXR or LXR at relevant concentrations; this off-target activity may confound multi-receptor study interpretation and requires additional control experiments.
Scaffold Pharmacokinetics
Bile acid-derived agonists engage enterohepatic circulation with different tissue distribution profiles; the non-bile acid tricyclic scaffold of nidufexor may differ in PK behavior, limiting direct substitution into established bile acid-agonist protocols.

Nidufexor Quantitative Differentiation Evidence


Nuclear Receptor Selectivity

Nidufexor demonstrates complete selectivity against a panel of related nuclear receptors, showing no activation of AR, ERα, GR, PPARγ, PR, or PXR using a TR-FRET assay at concentrations up to 30 μM, and no activation of RXR, LXR, GR, PPARγ, or ERα using a cell-based agonist assay at concentrations up to 10 μM . This selectivity profile is particularly relevant given that multiple FXR agonists in the class, including GW4064 and fexaramine, exhibit measurable off-target nuclear receptor activity that can confound gene expression interpretation [1].

Selectivity Profile
Class-level inference
No detectable activation (>1,000-fold selectivity window vs FXR EC50)
Ensures FXR-specific pathway attribution in gene expression studies
TR-FRET and cell-based assays, up to 30 µM
FXR Nuclear Receptor Selectivity Off-target Profiling TR-FRET

In Vitro FXR Potency Comparison

In cell-based FXR BSEP-luciferase reporter assays, nidufexor exhibits an EC50 of 32 nM . When assessed in rat primary hepatocytes for BSEP mRNA induction, nidufexor induces BSEP mRNA levels approximately 3.7-fold compared to DMSO control, a response that is 100-fold lower in potency than the full FXR agonist tropifexor [1]. This lower magnitude of gene induction is characteristic of partial agonism and may translate to reduced bile acid synthesis suppression and lower pruritus risk relative to full FXR agonists [2].

In Vitro Potency
Cross-study comparable
3.7× BSEP mRNA induction; 100× lower than tropifexor
Defines partial agonist transcriptional response for signaling dissection
Rat hepatocyte BSEP-luciferase reporter
FXR EC50 Partial Agonism Gene Regulation

In Vivo FGF15 Pharmacodynamic Response

Oral administration of nidufexor at 1.5 mg/kg once daily for 14 days in Han-Wistar rats produces a statistically significant 3.5-fold increase in serum FGF15 protein levels compared to vehicle control . FGF15 (FGF19 in humans) is a direct FXR target gene product and serves as a robust pharmacodynamic biomarker of in vivo FXR engagement in the ileum [1]. This magnitude of FGF15 elevation provides a quantitative benchmark for researchers designing in vivo FXR pharmacodynamics studies.

In Vivo PD Benchmark
Supporting evidence
3.5-fold FGF15 increase vs vehicle
Provides reported target engagement magnitude for in vivo model calibration
Han-Wistar rats, 1.5 mg/kg oral, 14 days
FXR Pharmacodynamics FGF15 In Vivo

Non-Bile Acid Tricyclic Core vs. Bile Acid Derivatives

Nidufexor is built upon a tricyclic dihydrochromenopyrazole core structure, representing a non-bile acid FXR agonist scaffold [1]. This contrasts with first-generation FXR agonists such as obeticholic acid (OCA, 6-ethyl chenodeoxycholic acid), which is a bile acid derivative [2]. Non-bile acid FXR agonists generally exhibit distinct pharmacokinetic properties, including reduced enterohepatic circulation and different tissue distribution patterns compared to bile acid-based agonists [3]. The tricyclic scaffold of nidufexor also provides a distinct intellectual property and chemical synthesis pathway separate from bile acid-derived FXR agonists.

Chemical Scaffold
Class-level inference
Non-bile acid tricyclic dihydrochromenopyrazole core
Distinct PK profile from bile acid-derived agonists, avoids bile acid feedback loops
Structurally different from obeticholic acid (bile acid)
FXR Non-Bile Acid Pharmacokinetics Chemical Scaffold

Nidufexor Optimal Research Applications


Partial vs. Full FXR Agonism in Gene Expression

Nidufexor is ideally suited for head-to-head comparative studies examining differential transcriptional outcomes between partial and full FXR agonism. Its cell-based FXR BSEP-luciferase reporter EC50 of 32 nM and 3.7-fold BSEP mRNA induction in rat hepatocytes provide a defined partial agonist response profile that can be directly compared against full agonists such as tropifexor (100-fold higher potency in the same assay) [1] or obeticholic acid (EC50 99 nM in biochemical assay, full agonist) [2]. Researchers can use nidufexor as a benchmark partial agonist tool compound to establish structure-activity relationships and investigate the therapeutic implications of partial FXR activation in metabolic disease models.

Nuclear Receptor Off-Target Control

Given its documented selectivity profile showing no detectable activation of AR, ERα, GR, PPARγ, PR, PXR, RXR, or LXR at concentrations up to 10-30 μM , nidufexor serves as an optimal positive control compound for FXR-specific pathway analysis in multi-receptor screening panels. Researchers investigating cross-talk between FXR and other nuclear receptors can use nidufexor to isolate FXR-mediated effects without confounding contributions from PPARγ, PXR, or LXR activation. This selectivity is particularly valuable for transcriptomics and proteomics studies where off-target nuclear receptor activity could introduce significant data interpretation challenges.

In Vivo FXR Pharmacodynamic Model Development

The established in vivo pharmacodynamic response of nidufexor—a 3.5-fold increase in serum FGF15 protein levels following 1.5 mg/kg oral dosing for 14 days in Han-Wistar rats —provides a validated benchmark for researchers developing or calibrating in vivo FXR engagement models. This quantitative FGF15 elevation data enables researchers to (a) validate their own FXR pharmacodynamic assays against a known response magnitude, (b) benchmark novel FXR agonists against a clinical-stage reference compound, and (c) optimize dosing regimens for combination studies where partial FXR activation is desired. The non-bile acid nature of nidufexor also avoids bile acid-mediated feedback loops that complicate interpretation of FGF15/FGF19 pharmacodynamics with bile acid-derived FXR agonists [1].

Diabetic Nephropathy FXR Pathway Research

Nidufexor is the only clinical-stage FXR agonist specifically evaluated in Phase 2 trials for diabetic nephropathy (NCT03804879) alongside its NASH program [1]. Researchers investigating FXR-mediated effects on renal fibrosis, oxidative stress, and inflammation in diabetic kidney disease models can leverage nidufexor as a clinically validated tool compound with established relevance to this indication [2]. The compound's development pathway addresses fibrosis, oxidative stress, inflammation, and cell death pathways in the kidney when added to standard of care (ACE inhibitors or ARBs) [3], providing a disease-relevant context for preclinical diabetic nephropathy studies that other FXR agonists (e.g., cilofexor, tropifexor) do not share.

Application
Selection Property
Validation Focus
Partial agonism gene regulation studies
Partial agonist transcriptional profiling
Verify gene activation magnitude relative to full FXR agonists
Nuclear receptor selectivity screening
Multi-receptor off-target panel
Confirm absence of PPARγ, PXR, LXR activation at assay concentrations
In vivo FXR PD model calibration
In vivo target engagement benchmark
Establish dose-response and time-course in relevant model
Diabetic nephropathy pathway research
Renal disease model FXR signaling
Assess FXR effects on fibrosis and inflammation endpoint readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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